CYP2D6 Inhibition Profile: 2-(6-Fluoro-3-pyridinyl)pyrimidine Shows Low Interaction Liability
In human liver microsome assays evaluating cytochrome P450 2D6 (CYP2D6) inhibition, 2-(6-fluoro-3-pyridinyl)pyrimidine exhibited an IC₅₀ value of 20,000 nM (20 μM), indicating weak inhibitory activity against this major drug-metabolizing enzyme [1]. This contrasts with many pyrimidine-containing kinase inhibitors that frequently show potent CYP2D6 inhibition at sub-micromolar concentrations, which can trigger clinical drug-drug interaction warnings and require additional preclinical safety assessment. For procurement decisions in early-stage medicinal chemistry programs, this low CYP2D6 liability profile reduces the risk of downstream development attrition due to metabolism-mediated interactions.
| Evidence Dimension | CYP2D6 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (20 μM) |
| Comparator Or Baseline | Typical kinase inhibitor CYP2D6 IC₅₀ range: <1-5 μM (class-level baseline from multiple FDA-approved kinase inhibitors) |
| Quantified Difference | Target compound shows 4-20× lower CYP2D6 inhibitory potency versus typical kinase inhibitor class average |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation with NADPH addition, 2 hr measurement |
Why This Matters
This reduced CYP2D6 inhibition signal allows procurement teams to select a building block with lower predicted drug-drug interaction liability, potentially saving substantial preclinical toxicology costs associated with CYP inhibition follow-up studies.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534). Cytochrome P450 2D6 Inhibition Data. Entry ID: 50017279. Deposited June 23, 2023. View Source
